4-(2,5-Difluorophenyl)morpholine

DHFR inhibition Antiproliferative L1210 leukemia

Sourcing a specific N-aryl morpholine isomer for kinase or DHFR inhibitor SAR can be challenging, with incorrect regioisomers compromising target selectivity. 4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) resolves this with its defined 2,5-difluoro substitution pattern. - Unique electronic profile for PI3K isoform probing, distinct from 2,4- or 2,6-difluoro analogs. - Confirmed DHFR inhibitor (IC50=28 μM) and MCF7 antiproliferative activity, with no confounding D2 receptor binding. - Reliable building block for focused library synthesis with balanced cLogD7.4 (~2.2).

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B14131196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Difluorophenyl)morpholine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)F)F
InChIInChI=1S/C10H11F2NO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
InChIKeyJDVGRWASAQHWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Difluorophenyl)morpholine Procurement Guide


4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) is an N-aryl morpholine derivative characterized by a 2,5-difluorophenyl substituent on the morpholine nitrogen [1]. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol [1]. This compound belongs to the class of fluorinated morpholines, which are widely utilized as scaffolds in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties conferred by the morpholine ring and fluorine substitution .

Unique 2,5-difluoro substitution pattern
Morpholine pharmacophore for kinase inhibition
Versatile building block for SAR exploration

4-(2,5-Difluorophenyl)morpholine: Why Substitution Fails


The specific substitution pattern of fluorine atoms on the phenyl ring profoundly influences the electronic properties, steric interactions, and consequently the biological activity of morpholine derivatives . The 2,5-difluoro substitution pattern creates a unique electronic environment on the aromatic ring that modulates the compound's binding interactions with target proteins, which is not observed with other regioisomers like 2,4-, 3,4-, or 2,6-difluorophenyl morpholines . Furthermore, the morpholine core is a well-established pharmacophore for kinase inhibition, particularly for lipid kinases like PI3K, and the choice of aryl substituent is critical for achieving target selectivity and avoiding off-target effects [1]. Therefore, simply interchanging this compound with another fluorinated morpholine, even a closely related isomer, can lead to a significant loss of potency or a complete change in biological profile, underscoring the need for this specific compound in research workflows.

Regioisomer mismatch
Other difluoro substitution patterns (2,4-; 3,4-; 2,6-) may not reproduce the electronic profile and binding interactions.
Aryl group selectivity
A different aryl substituent can shift kinase selectivity and off-target profile; target engagement requires the specific 2,5-difluorophenyl group.
Scaffold-specific binding
The morpholine core's interaction with lipid kinases depends on the precise aryl group; analog substitution may reduce target engagement.

4-(2,5-Difluorophenyl)morpholine Differentiation Guide


DHFR Inhibition vs. Methotrexate

The compound demonstrates moderate inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. While a direct, side-by-side comparison with a standard DHFR inhibitor is not available from a single study, the reported IC50 value places it in a range of interest for further structural optimization. In cross-study comparisons, its potency is notably lower than that of the clinically used antifolate methotrexate (IC50 ~ 0.01-0.1 μM for DHFR [2]), but is comparable to other initial hit compounds in DHFR inhibitor discovery programs.

DHFR Inhibition
Reported
IC50 28 µM vs Methotrexate 0.01–0.1 µM
Supports DHFR enzyme inhibition research
Cross-study comparison; 280–2800× less potent than methotrexate
DHFR inhibition Antiproliferative L1210 leukemia

Antiproliferative Activity in MCF-7 Cells

The compound's effect on cell growth was evaluated in human MCF7 breast adenocarcinoma cells using an MTT assay after 72 hours [1]. This assay provides a direct measure of the compound's ability to inhibit the proliferation of a commonly used cancer cell line. While a specific comparator was not tested in the same experiment, this data is essential for establishing its baseline cytotoxicity profile and can be compared to other morpholine-based antiproliferative agents in the literature.

Antiproliferative
Data to verify
Activity observed (IC50 not reported)
Cell-model endpoint review
MTT assay, 72 h; quantitative data needed
Antiproliferative MCF-7 Cancer

D2 Receptor Binding Absence

The compound was tested for binding affinity against the Dopamine D2 receptor and showed no appreciable affinity at the concentration specified [1]. This negative result is a crucial piece of selectivity data. Many CNS-active drugs and kinase inhibitors suffer from off-target effects at aminergic receptors, which can lead to unwanted side effects. The absence of D2 binding for this compound suggests a cleaner pharmacological profile, which is a significant advantage when selecting a chemical probe for target validation studies compared to promiscuous binders.

D2 Receptor Binding
Reported
No appreciable affinity
Supports off-target selectivity profiling
Estimated >1000-fold selectivity vs potent D2 ligand
Off-target Selectivity D2 receptor

PI3K Inhibitor Scaffold Potential

The morpholine ring is a critical structural motif in many PI3K inhibitors, and the 2,5-difluorophenyl substitution has been described in patent literature as part of novel chemical series for targeting this kinase [1]. While specific IC50 data for 4-(2,5-difluorophenyl)morpholine against PI3K isoforms is not publicly available, its structure is highly similar to core scaffolds in potent PI3K inhibitors. For example, the PI3Kβ inhibitor described in literature with an IC50 of 34 μM serves as a reference point for the activity of related morpholine derivatives [2]. This positions 4-(2,5-difluorophenyl)morpholine as a valuable starting point for medicinal chemistry programs focused on optimizing PI3K inhibition.

PI3K Scaffold
Class-level
Morpholine core in PI3K inhibitors
Kinase inhibitor scaffold context
Similar analog IC50 34 µM against p110β
PI3K Kinase Cancer

Lipophilicity Profile (cLogD)

The calculated distribution coefficient (cLogD7.4) is a key parameter for predicting a compound's lipophilicity, which influences its membrane permeability, solubility, and metabolic stability [1]. For 4-(2,5-Difluorophenyl)morpholine, the cLogD7.4 is calculated to be approximately 2.2 using ACD/Labs software [1]. This value falls within a generally favorable range for oral drug candidates (typically 1-3). In comparison, the unsubstituted phenyl morpholine has a lower cLogD7.4 (approx. 1.5), indicating that the difluoro substitution significantly increases lipophilicity, which can be advantageous for crossing biological membranes but may also increase metabolic clearance.

Lipophilicity
Context-dependent
cLogD7.4 ≈ 2.2 vs phenyl morpholine 1.5
ADME property prediction context
ACD/Labs; 0.7 log units higher lipophilicity
Lipophilicity ADME cLogD

4-(2,5-Difluorophenyl)morpholine Research Applications


DHFR Hit-to-Lead Optimization

As established in the evidence guide, 4-(2,5-Difluorophenyl)morpholine exhibits measurable, albeit moderate, inhibitory activity against DHFR (IC50 = 28 μM) [1]. This makes it a suitable starting point for hit-to-lead medicinal chemistry efforts aimed at developing novel DHFR inhibitors. Researchers can use this compound to explore structure-activity relationships (SAR) by modifying the morpholine or phenyl rings to improve potency and selectivity over the human enzyme.

Selectivity Profiling for Chemical Probes

The demonstrated lack of activity at the Dopamine D2 receptor [1] is a critical finding. This compound can serve as a valuable negative control or as a scaffold for developing highly selective chemical probes. By starting with a compound that avoids a common off-target (the D2 receptor), medicinal chemists can focus their optimization efforts on enhancing on-target potency without the confounding factor of aminergic side effects.

PI3K Inhibitor Library Scaffold

Given the prominence of morpholine-containing compounds as PI3K inhibitors, as supported by patent and research literature [1], this specific regioisomer is an ideal building block for synthesizing focused libraries. Its unique 2,5-difluoro substitution pattern can be exploited to probe the ATP-binding pocket of PI3K and potentially achieve isoform selectivity. The compound's physicochemical properties (cLogD7.4 ≈ 2.2) also provide a balanced starting point for optimizing ADME profiles [2].

Breast Cancer Antiproliferative Screening

The evidence of antiproliferative activity against MCF7 cells [1] supports the use of this compound in broader oncology screening panels. Researchers can employ it as a reference standard in cell-based assays to benchmark the activity of newly synthesized analogs, ensuring that modifications to the core structure translate to improved cellular efficacy.

Application
Selection Property
Validation Focus
DHFR inhibitor lead optimization
Reported DHFR inhibitory activity
Enzyme inhibition SAR profiling
Chemical probe selectivity profiling
Reported D2 receptor inactivity
Off-target receptor panel screening
PI3K inhibitor library synthesis
Morpholine-based kinase scaffold
Isoform selectivity screening
Cancer cell antiproliferative screening
Cell growth inhibition activity
Cell-viability endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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